Methyl 1-oxaspiro[2.6]nonane-2-carboxylate
Description
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate is a spirocyclic ether ester characterized by a bicyclic structure where an oxygen atom bridges a six-membered and a two-membered ring (denoted as [2.6] in its nomenclature). The compound features a methyl ester group at the 2-position of the spiro system.
Notably, commercial availability of this compound has been discontinued, as indicated by sourcing data from CymitQuimica, though derivatives such as methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate remain of interest .
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
methyl 1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-12-9(11)8-10(13-8)6-4-2-3-5-7-10/h8H,2-7H2,1H3 |
InChI Key |
YRZLJVWYFXJXMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C2(O1)CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of a suitable precursor with reagents that facilitate the formation of the spirocyclic structure. One common method involves the cyclization of a linear precursor under acidic or basic conditions to form the oxirane ring, followed by esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Key Differences and Implications
The dioxaspiro analog (Ethyl 2-methyl-4-oxo-1,3-dioxaspiro[4.4]nonane-2-carboxylate) introduces additional oxygen atoms, which may alter hydrogen-bonding capacity and metabolic stability .
Heteroatom Diversity: Diazaspiro analogs (e.g., tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) replace oxygen with nitrogen, enabling hydrogen bonding and coordination with metal ions, which is advantageous in kinase inhibitor design .
In contrast, diazaspiro compounds like tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate carry hazards (H302: harmful if swallowed) .
Biological Activity
Methyl 1-oxaspiro[2.6]nonane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which includes an oxaspiro linkage. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its synthesis, biological evaluations, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₈O₃
- Molecular Weight : Approximately 226.31 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique chemical reactivity and biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These reactions require careful control of conditions to achieve high yields and purity. The general synthetic route includes:
- Formation of the spirocyclic framework through cyclization reactions.
- Introduction of the carboxylate group , which can be achieved via esterification processes.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies on related oxazinonaphthalene derivatives have shown promising cytotoxic effects against various human cancer cell lines, including:
- MCF-7 (breast cancer)
- A2780 (ovarian cancer)
In these studies, compounds demonstrated moderate to high antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM .
The biological activity of this compound may be attributed to its ability to interact with cellular targets involved in cancer progression:
- Tubulin Inhibition : Like other spirocyclic compounds, it may inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
- Molecular Docking Studies : These studies suggest potential binding interactions at the colchicine site on tubulin, which is crucial for its antitumor activity .
Comparative Analysis with Related Compounds
To better understand the biological implications of this compound, a comparative analysis with structurally similar compounds can be insightful.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Methyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate | C₁₃H₁₈O₃ | Similar spirocyclic structure | Moderate anticancer activity |
| Methyl 1-methyl-2-cyclopentene-1-carboxylate | C₉H₁₄O₂ | Contains a cyclopentene ring | Lower cytotoxicity compared to oxaspiro structure |
| tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate | C₁₂H₁₈N₂O₂ | Contains nitrogen atoms in spiro structure | Varies in biological activity due to different functional groups |
This table illustrates how variations in molecular structure can lead to differing chemical behaviors and potential applications, emphasizing the uniqueness of this compound within this class of compounds.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing a foundation for future research on this compound:
- Anticancer Screening : A series of oxazinonaphthalene derivatives were synthesized and tested for cytotoxicity against multiple cancer cell lines, revealing significant activity that could be extrapolated to similar spirocyclic compounds .
- Mechanistic Insights : Research has shown that certain derivatives induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and cell cycle regulation .
- Pharmacological Potential : The potential use of these compounds as dual-action agents targeting multiple pathways in cancer cells has been highlighted in recent pharmacological studies .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Provides bond lengths, angles, and hydrogen-bonding networks (e.g., N–H···O interactions in ) .
- NMR spectroscopy : ¹H/¹³C NMR (e.g., ) identifies functional groups and stereochemistry .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns.
Advanced Consideration
High-resolution cryo-EM or synchrotron radiation can resolve disordered structures. SHELX refinement () is preferred for small-molecule crystallography due to robust handling of twinned data, though alternative software (e.g., Olex2) may improve model accuracy .
How do synthesis conditions influence yield and purity of spirocyclic compounds?
Basic Research Focus
Catalyst choice (e.g., Raney Ni vs. Pd/C) and solvent polarity significantly affect yields. reports ~50% yield using Raney Ni in methanol, while notes higher yields (93%) with tert-butyl-protected intermediates under anhydrous conditions .
Advanced Consideration
Contradictions arise in scalability: Batch vs. flow chemistry may alter reaction kinetics. Process analytical technology (PAT) tools, like inline IR spectroscopy, enable real-time monitoring to mitigate impurities .
What strategies address stereochemical challenges in spirocyclic synthesis?
Basic Research Focus
Chiral auxiliaries or enantioselective catalysis (e.g., Jacobsen epoxidation) can control stereocenters. uses recrystallization to isolate enantiopure crystals, confirmed via Flack parameter analysis .
Advanced Consideration
Racemization during spirocyclization remains a hurdle. Stereochemical integrity can be preserved using low-temperature conditions or kinetic resolution, as demonstrated in for cyclopentane derivatives .
What computational tools predict the bioactivity of this compound derivatives?
Advanced Research Focus
Molecular docking (e.g., AutoDock Vina) and QSAR models correlate spirocyclic geometry with target affinity. validates this approach for α7 nAChR ligands, where logP and polar surface area dictate blood-brain barrier penetration . Machine learning pipelines (e.g., DeepChem) can prioritize derivatives for synthesis based on predicted IC50 values.
How do safety protocols differ for handling spirocyclic compounds compared to linear analogs?
Basic Research Focus
Spirocycles often exhibit higher volatility and reactivity. Safety data sheets (e.g., ) recommend inert atmosphere handling, PPE, and emergency ventilation due to potential respiratory hazards .
Advanced Consideration
Teratogenicity risks require Ames testing or zebrafish embryo assays. emphasizes rigorous waste disposal protocols for halogenated derivatives (e.g., methyl 2-chloro-4-ethyl variants) .
What are the emerging applications of this compound in drug discovery?
Advanced Research Focus
Spirocycles are prized as rigid scaffolds in PROTACs () and kinase inhibitors. The tert-butyl 7-(methyl)amino-2-azaspiro[3.5]nonane-2-carboxylate derivative () shows promise in oncology due to improved metabolic stability . further highlights their use in PET tracers for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
